molecular formula C20H19N3O9S B15038108 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B15038108
M. Wt: 477.4 g/mol
InChI Key: GFOVSRVLBVKBPY-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a morpholine ring, methoxy groups, and dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate typically involves multiple steps:

    Formation of the morpholin-4-ylcarbonothioyl intermediate: This step involves the reaction of morpholine with carbon disulfide under basic conditions to form the morpholin-4-ylcarbonothioyl group.

    Attachment of the 2,6-dimethoxyphenyl group: The intermediate is then reacted with 2,6-dimethoxyphenyl chloride in the presence of a base to form the desired phenyl group.

    Coupling with 2,4-dinitrobenzoic acid: Finally, the compound is coupled with 2,4-dinitrobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The morpholine ring and dinitrobenzoate moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl phenylacetate
  • 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzenesulfonate

Uniqueness

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate is unique due to the presence of both the morpholine ring and the dinitrobenzoate moiety, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H19N3O9S

Molecular Weight

477.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H19N3O9S/c1-29-16-9-12(19(33)21-5-7-31-8-6-21)10-17(30-2)18(16)32-20(24)14-4-3-13(22(25)26)11-15(14)23(27)28/h3-4,9-11H,5-8H2,1-2H3

InChI Key

GFOVSRVLBVKBPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)C(=S)N3CCOCC3

Origin of Product

United States

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